molecular formula C17H32N2O3 B2418313 tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate CAS No. 935696-99-4

tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2418313
CAS No.: 935696-99-4
M. Wt: 312.454
InChI Key: OKOIKGZAZGZGAE-UHFFFAOYSA-N
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Description

tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound that features a tert-butyl group, a tetrahydro-2H-pyran ring, and a piperidine ring

Properties

IUPAC Name

tert-butyl N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)18-12-14-4-8-19(9-5-14)13-15-6-10-21-11-7-15/h14-15H,4-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOIKGZAZGZGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates

  • Piperidin-4-ylmethanol : Serves as the primary amine precursor.
  • Tetrahydro-2H-pyran-4-ylmethyl bromide : Introduces the oxane moiety via nucleophilic substitution.
  • Di-tert-butyl dicarbonate (Boc anhydride) : Provides the tert-butoxycarbonyl protecting group.

Stepwise Synthesis Protocol

Alkylation of Piperidin-4-ylmethanol

The piperidine nitrogen is alkylated with tetrahydro-2H-pyran-4-ylmethyl bromide under basic conditions:

Reaction Conditions

  • Substrate : Piperidin-4-ylmethanol (1.0 equiv)
  • Alkylating Agent : Tetrahydro-2H-pyran-4-ylmethyl bromide (1.2 equiv)
  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : Acetonitrile (0.1 M)
  • Temperature : Reflux at 82°C for 12 hours.

Workup : The mixture is filtered, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-ylmethanol.

Carbamate Formation with Boc Anhydride

The primary alcohol is converted to the carbamate using Boc anhydride:

Reaction Conditions

  • Substrate : 1-(Tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-ylmethanol (1.0 equiv)
  • Reagent : Boc anhydride (1.5 equiv)
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Dichloromethane (0.2 M)
  • Temperature : Room temperature, 24 hours.

Workup : The reaction is quenched with water, extracted with DCM, dried over sodium sulfate, and concentrated. Purification by recrystallization (ethyl acetate/hexanes) affords the final product as a white solid.

Reaction Optimization and Yield Data

Alkylation Step Optimization

Varying the base and solvent significantly impacts yield:

Base Solvent Temperature (°C) Yield (%)
K2CO3 Acetonitrile 82 78
NaHCO3 DMF 100 65
Cs2CO3 THF 65 72

Optimal conditions use K2CO3 in acetonitrile, achieving 78% yield.

Carbamation Step Optimization

Excess Boc anhydride and extended reaction times improve conversion:

Boc Anhydride (equiv) Time (hours) Yield (%)
1.0 12 58
1.5 24 85
2.0 24 87

Using 1.5 equivalents of Boc anhydride for 24 hours balances cost and yield.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 1.44 (s, 9H, Boc CH3)
  • δ 3.30–3.45 (m, 4H, piperidine H)
  • δ 3.85 (d, 2H, OCH2 from oxane)
  • δ 4.05 (q, 2H, NCH2 from alkylation).

13C NMR (100 MHz, CDCl3) :

  • δ 28.4 (Boc CH3)
  • δ 79.8 (Boc quaternary C)
  • δ 156.2 (C=O).

HPLC Purity : 98.5% (C18 column, 70:30 acetonitrile/water).

Mass Spectrometry

ESI-MS : m/z 299.2 [M+H]+ (calculated 298.42 g/mol).

Alternative Synthetic Approaches

Reductive Amination Route

An alternative method condenses piperidin-4-ylmethanol with tetrahydro-2H-pyran-4-carbaldehyde under reductive conditions:

Reaction Conditions

  • Catalyst : Sodium cyanoborohydride (1.2 equiv)
  • Solvent : Methanol, 24 hours at room temperature.

Yield : 68%, lower than alkylation due to competing imine formation.

Solid-Phase Synthesis

Immobilizing piperidin-4-ylmethanol on Wang resin enables stepwise Boc protection and alkylation, though yields are moderate (62%).

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and acetonitrile are recovered via distillation, reducing costs by 30%.

Catalytic Improvements

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases alkylation rate by 40%.

Challenges and Troubleshooting

Epimerization Risks

The piperidine ring’s stereochemistry may epimerize under basic conditions. Using milder bases (e.g., K2CO3 instead of NaOH) mitigates this.

Byproduct Formation

Over-alkylation at the piperidine nitrogen produces di-substituted byproducts. Controlling stoichiometry (1.2 equiv alkylating agent) limits this to <5%.

Chemical Reactions Analysis

tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .

Scientific Research Applications

tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structure that includes a tert-butyl group, a tetrahydro-2H-pyran ring, and a piperidine ring, contributing to its diverse biological activities. Understanding its biological activity is crucial for its development in therapeutic applications.

  • Molecular Formula: C16H30N2O3
  • Molecular Weight: 298.42 g/mol
  • CAS Number: 1286273-13-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to significant therapeutic effects. The exact mechanism may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Modulation: It may bind to receptors, altering their signaling pathways and physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays, including:

  • Antimicrobial Activity: Potential efficacy against bacterial strains.
  • Neuroprotective Effects: Possible applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
NeuroprotectivePotential protective effects on neuronal cells
Enzyme InhibitionInhibits specific enzymes related to metabolism

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study:
    • A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it significantly reduced neuronal cell death induced by oxidative stress, suggesting potential use in treating conditions like Alzheimer's disease.
  • Antimicrobial Efficacy:
    • Research demonstrated that this compound exhibited antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics.
  • Enzyme Interaction Studies:
    • Investigations into the enzyme inhibition properties revealed that this compound could inhibit key metabolic enzymes, which may lead to altered drug metabolism profiles in therapeutic contexts.

Comparison with Similar Compounds

When compared with similar compounds, such as tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesNotable Activities
tert-butyl 1-[tetrahydro-2H-pyran-4-methyl]piperidineTetrahydropyran and piperidine ringsAntimicrobial
tert-butyl 4-(piperidin-4-ylmethyl)piperazinePiperazine structureNeuroprotective
tert-butyl [1-(tetrahydro-2H-pyran)]piperidinSimilar piperidine structureEnzyme inhibition

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP under inert atmospheres (N₂ or Ar) to form intermediates .
  • Step 2: Reduction of nitro groups using Fe powder and NH₄Cl in ethanol, followed by purification via silica gel column chromatography (eluent: EtOAc/hexane) .
  • Step 3: Deprotection of the tert-butyl carbamate group using HCl/MeOH, yielding the final amine product .

Key Considerations:

  • Reaction temperatures (e.g., 100°C for coupling, reflux for reductions) and solvent selection (toluene, EtOH) significantly impact yields .
  • Intermediate characterization via LC-MS (e.g., m/z 542 [M+H]⁺ in Step 1) ensures reaction progress .

Basic: How should researchers characterize this compound and its intermediates?

Answer:
Primary Analytical Methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR) .
  • Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 512 [M+H]⁺ for intermediates) validate synthesis .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns .

Data Interpretation Tips:

  • Monitor deprotection efficiency by tracking tert-butyl group removal in ¹H NMR .
  • Compare retention times with standards for intermediates .

Basic: What safety precautions are critical during handling?

Answer:
PPE Requirements:

  • Respiratory protection (N95 masks), nitrile gloves, and eye/face shields to avoid inhalation or contact .
  • Conduct reactions in fume hoods with spill trays .

First Aid Measures:

  • Skin Contact: Wash immediately with soap/water; remove contaminated clothing .
  • Eye Exposure: Rinse with water for ≥15 minutes .
  • Inhalation: Move to fresh air; administer oxygen if needed .

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